molecular formula C12H8ClNO B3226373 3-(5-Chloropyridin-2-yl)benzaldehyde CAS No. 1255634-17-3

3-(5-Chloropyridin-2-yl)benzaldehyde

Cat. No.: B3226373
CAS No.: 1255634-17-3
M. Wt: 217.65 g/mol
InChI Key: PKFVWQBZWOCGBU-UHFFFAOYSA-N
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Description

3-(5-Chloropyridin-2-yl)benzaldehyde is an organic compound with the molecular formula C12H8ClNO and a molecular weight of 217.65 g/mol . It is characterized by the presence of a benzaldehyde moiety substituted with a 5-chloropyridin-2-yl group. This compound is used as a versatile building block in various chemical syntheses and research applications.

Preparation Methods

The synthesis of 3-(5-Chloropyridin-2-yl)benzaldehyde typically involves the reaction of 5-chloro-2-pyridinecarboxaldehyde with benzene derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature and pressure settings.

Chemical Reactions Analysis

3-(5-Chloropyridin-2-yl)benzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

3-(5-Chloropyridin-2-yl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Chloropyridin-2-yl)benzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The molecular targets and pathways involved vary based on the context of its use, such as inhibiting a particular enzyme in a metabolic pathway or interacting with cellular receptors .

Comparison with Similar Compounds

3-(5-Chloropyridin-2-yl)benzaldehyde can be compared with other similar compounds, such as:

Biological Activity

3-(5-Chloropyridin-2-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

This compound is characterized by the presence of a chlorinated pyridine ring attached to a benzaldehyde moiety. It serves as an important intermediate in the synthesis of various bioactive molecules and pharmaceuticals. The compound can be synthesized through several methods, including the reaction of 5-chloropyridine with benzaldehyde under suitable conditions.

1. Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound derivatives. For instance, certain derivatives have shown inhibitory effects against the SARS-CoV-2 3CL protease, with IC50 values around 250 nM, demonstrating potential as therapeutic agents against COVID-19 . These compounds exhibit comparable antiviral activity to established drugs like remdesivir .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Hydrazone derivatives synthesized from this compound were tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing significant antibacterial activity . The minimal inhibitory concentration (MIC) values for some derivatives were recorded as low as 0.9 µg/mL against certain fungal strains .

3. Antitumor Activity

Studies indicate that this compound exhibits promising antitumor activity. Compounds derived from it have been tested on triple-negative breast cancer (MDA-MB-231) and glioblastoma (U-87) cell lines, revealing IC50 values indicating effective cytotoxicity . The mechanism appears to involve inhibition of key signaling pathways related to cell proliferation and survival.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor by binding to active sites of enzymes such as proteases, which are crucial in viral replication processes .
  • Receptor Interaction : It may also interact with cellular receptors involved in signaling pathways that regulate cell growth and apoptosis.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how the biological activities of this compound differ from those of structurally similar compounds:

Compound NameKey DifferenceBiological Activity
3-(2-Pyridinyl)benzaldehydeLacks chlorine substituentGenerally lower reactivity
3-(5-Bromopyridin-2-yl)benzaldehydeContains bromine instead of chlorinePotentially altered chemical properties
3-(5-Fluoropyridin-2-yl)benzaldehydeContains fluorineInfluences electronic properties

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various therapeutic contexts:

  • SARS-CoV-2 Inhibition : A study demonstrated that specific derivatives could inhibit SARS-CoV-2 replication effectively, suggesting their potential use in antiviral therapy .
  • Anticancer Research : Research involving the treatment of MDA-MB-231 cells with derivatives showed a marked reduction in cell viability, indicating effective anticancer properties .

Properties

IUPAC Name

3-(5-chloropyridin-2-yl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO/c13-11-4-5-12(14-7-11)10-3-1-2-9(6-10)8-15/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFVWQBZWOCGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=C(C=C2)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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